N-(4-ethoxyphenyl)isonicotinamide

Neuroscience Enzymology Nitric Oxide Signaling

N-(4-ethoxyphenyl)isonicotinamide (CAS: 4611-18-1) is an organic amide compound belonging to the isonicotinamide derivative class, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. Structurally, it comprises a pyridine-4-carboxamide (isonicotinamide) core linked via an amide bond to a 4-ethoxyphenyl substituent.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B291306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)isonicotinamide
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C14H14N2O2/c1-2-18-13-5-3-12(4-6-13)16-14(17)11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,16,17)
InChIKeyDPZJCEADJIGIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)isonicotinamide: Core Molecular Identity and Research-Grade Procurement Specifications


N-(4-ethoxyphenyl)isonicotinamide (CAS: 4611-18-1) is an organic amide compound belonging to the isonicotinamide derivative class, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . Structurally, it comprises a pyridine-4-carboxamide (isonicotinamide) core linked via an amide bond to a 4-ethoxyphenyl substituent . The compound is supplied as a pale yellow solid with a purity specification of typically 95% (HPLC), demonstrating solubility in DMSO and DMF (up to 25 mg/mL) and predicted pKa of 11.45 ± 0.20 . As a member of the isonicotinamide scaffold family—a pharmacophore associated with diverse biological activities including antimycobacterial and enzyme inhibition—this compound serves as a versatile building block for medicinal chemistry derivatization and as a probe for structure-activity relationship (SAR) studies, though it is strictly designated for non-human research applications only .

Why Generic Isonicotinamide Analogs Cannot Substitute for N-(4-Ethoxyphenyl)isonicotinamide in Structure-Sensitive Assays


While the isonicotinamide scaffold is widely explored, substitution of the N-phenyl moiety with the 4-ethoxy group introduces distinct electronic and steric effects that fundamentally alter target engagement and selectivity profiles. Generic unsubstituted isonicotinamide or simple N-phenyl isonicotinamide analogs exhibit different hydrogen-bonding capacities, lipophilicity (cLogP), and metabolic stability profiles [1]. Direct experimental evidence confirms that N-(4-ethoxyphenyl)isonicotinamide engages discrete molecular targets with measurable affinity—including nNOS (IC₅₀ = 410 nM) [2] and IMPDH1 (Ki = 260 nM) [3]—while simultaneously demonstrating minimal inhibition of major cytochrome P450 isoforms such as CYP2D6 and CYP3A4 [1]. These orthogonal selectivity patterns are not generalizable across the isonicotinamide class; therefore, substituting an uncharacterized analog risks invalidating SAR hypotheses, introducing confounding off-target effects, and requiring de novo validation of all assay conditions. Researchers requiring reproducible enzyme inhibition or CYP interaction data must source this specific derivative.

N-(4-Ethoxyphenyl)isonicotinamide: Quantitative Differentiators for Scientific Procurement Decisions


Comparative Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Differentiating Potency in CNS Probe Development

In the context of neurological probe development, N-(4-ethoxyphenyl)isonicotinamide exhibits measurable inhibition of rat neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 410 nM [1]. This contrasts sharply with unsubstituted isonicotinamide, which lacks the necessary 4-ethoxyphenyl moiety for binding pocket accommodation and typically shows no significant nNOS inhibition in comparable assays. While the specific 410 nM value represents moderate potency relative to potent clinical nNOS inhibitors, this quantifiable activity provides a defined baseline for SAR optimization and target engagement studies, offering a clear selection criterion over completely inactive core scaffolds.

Neuroscience Enzymology Nitric Oxide Signaling

IMP Dehydrogenase (IMPDH) Isoform Inhibition Profile: Ki Values Supporting Metabolic and Antiproliferative Research

N-(4-ethoxyphenyl)isonicotinamide demonstrates defined binding affinity toward human inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis and a validated target in anticancer and immunosuppressive therapy. Against IMPDH1, the compound exhibits a Ki of 260 nM using the NAD substrate [1]. In a separate assay configuration measuring IMP substrate activity, affinity was reduced (Ki = 580 nM) [1]. Cross-reactivity with the IMPDH2 isoform is comparable (Ki = 270 nM) [1]. In contrast, the unsubstituted isonicotinamide core lacks the extended aromatic and ethoxy functionalities required for IMPDH active site interaction, rendering it inactive in this target class. The sub-micromolar affinity profile distinguishes this compound from simpler analogs that would require extensive synthetic elaboration to achieve comparable target engagement.

Cancer Metabolism Immunosuppression Nucleotide Biosynthesis

Cytochrome P450 Interaction Fingerprint: Quantitative CYP2D6 and CYP3A4 IC₅₀ Values for ADME-Tox Profiling

A critical procurement differentiator for compounds used in cellular or in vivo model systems is the pre-characterization of cytochrome P450 (CYP) enzyme inhibition liability. N-(4-ethoxyphenyl)isonicotinamide has been quantitatively profiled against two major hepatic CYP isoforms. The compound exhibits minimal inhibition of CYP2D6 with an IC₅₀ of 10,000 nM (10 μM) [1] and weak inhibition of CYP3A4 with an IC₅₀ of 18,000 nM (18 μM) [1]. This data directly contrasts with many uncharacterized isonicotinamide derivatives or close structural analogs containing different N-aryl substitution patterns, which may act as potent time-dependent CYP inhibitors, thereby confounding interpretation of efficacy or toxicity results. The high micromolar IC₅₀ values indicate that at typical in vitro screening concentrations (1–10 μM), this compound does not significantly perturb CYP2D6- or CYP3A4-mediated metabolism, reducing the risk of metabolism-dependent artifacts.

Drug Metabolism ADME-Tox Hepatotoxicity

Physicochemical and Stability Characterization: Validated DMSO Solubility and Long-Term Storage Parameters

For high-throughput screening (HTS) facilities and compound management groups, the availability of validated solubility and stability data reduces experimental failure rates and sample degradation losses. N-(4-ethoxyphenyl)isonicotinamide is supplied with experimentally verified solubility of up to 25 mg/mL (approximately 103 mM) in DMSO and DMF . The solid compound is documented as stable for 2 years from the date of purchase under recommended storage conditions (room temperature), while DMSO or DMF stock solutions stored at -20°C remain stable for up to 3 months . This level of characterization exceeds what is typically available for bespoke synthesized analogs or less rigorously documented chemical suppliers, where solubility must be determined empirically and stability under storage conditions remains unknown. The availability of pre-validated DMSO solubility data eliminates the need for labor-intensive solubility determination and reduces the risk of precipitation-induced assay artifacts in automated liquid handling systems.

Compound Management Assay Development High-Throughput Screening

Optimal Research Applications for N-(4-Ethoxyphenyl)isonicotinamide Based on Verified Differentiators


Neuronal Nitric Oxide Synthase (nNOS) Probe Development and SAR Expansion

This compound is well-suited for use as a structurally defined starting point in nNOS inhibitor SAR campaigns. With a documented IC₅₀ of 410 nM in rat brain homogenate assays [1], it provides a reproducible baseline for evaluating structural modifications aimed at improving potency and isoform selectivity. Researchers can systematically vary the 4-ethoxyphenyl substituent or modify the isonicotinamide core while using the parent compound as an internal activity control. The validated DMSO solubility (≥25 mg/mL) ensures compatibility with standard enzymatic assay formats .

IMPDH-Mediated Nucleotide Metabolism Studies in Cancer and Immunology

Given its defined Ki values of 260 nM (NAD substrate) and 580 nM (IMP substrate) against human IMPDH1 [1], this compound serves as a valuable chemical probe for investigating guanine nucleotide depletion mechanisms in cellular models of cancer proliferation or T-cell activation. Its comparable affinity for IMPDH2 (Ki = 270 nM) [1] makes it a suitable tool for studying pan-IMPDH inhibition effects. The pre-characterized CYP2D6 and CYP3A4 profiles further support its use in cellular assays where metabolic stability and off-target CYP interference must be minimized.

ADME-Tox Counter-Screening and CYP Interaction Reference Panel

This compound can be employed as a reference standard or control compound in CYP inhibition counter-screening panels. Its high IC₅₀ values for CYP2D6 (10,000 nM) and CYP3A4 (18,000 nM) [1] define a low-interaction baseline, allowing researchers to benchmark the CYP liability of novel compounds. Additionally, the validated 2-year solid stability and 3-month DMSO stock solution stability at -20°C make it a reliable component for long-term assay validation and inter-experimental consistency checks in ADME-Tox laboratories.

Medicinal Chemistry Derivatization and Heterocyclic Library Synthesis

As a commercially available isonicotinamide building block with a 4-ethoxyphenyl amide substituent, this compound is ideal for generating focused libraries via further functionalization. The ethoxy group and the pyridine nitrogen offer distinct handles for subsequent chemical reactions, while the amide linkage provides a metabolically stable core. Its availability with defined purity (typically 95% HPLC) and validated physicochemical properties (pKa 11.45, predicted boiling point 763.2°C) [1] ensures batch-to-batch reproducibility in multi-step synthetic sequences.

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